2-Bromo-5-nitrobenzoic acid
Overview
Description
2-Bromo-5-nitrobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H4BrNO4 and its molecular weight is 246.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Chlorantraniliprole : 2-Bromo-5-nitrobenzoic acid derivatives are utilized as intermediates in the synthesis of chlorantraniliprole, an insecticide, through a series of reactions including esterification, reduction, chlorination, and aminolysis (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).
- Crystallographic Study and Molecular Structure : X-ray powder diffraction studies of substituted benzoic acid derivatives, including compounds related to this compound, provide insights into their molecular structure and intermolecular interactions (S. Pramanik, Tanusri Dey, A. K. Mukherjee, 2019).
Chemical Reactions and Catalysis
- Promotion of Benzodiazepine Synthesis : this compound derivatives are effective promoters in the synthesis of benzodiazepine derivatives, demonstrating versatility in organic synthesis (Dr. Ravi Varala, Ramu Enugala, S. R. Adapa, 2007).
- Nucleophilic Reactions and Base-Catalysis : Studies on the reactivity of 3-bromo-2-nitrobenzo[b]thiophene, a related compound, with various nucleophiles elucidate the role of base-catalysis in chemical rearrangements (B. Cosimelli, L. Lamartina, D. Spinelli, 2001).
Biomedical Applications
- Antimicrobial and Antitubercular Activity : Derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activity, demonstrating potential for pharmaceutical applications (Ramya V. Shingalapur, K. M. Hosamani, Rangappa S. Keri, 2009).
Analytical Chemistry and Detection Techniques
- Detection of Thiols in Enzyme Assays : Compounds related to this compound have been used as fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays, improving sensitivity and practicality (H. Maeda, H. Matsuno, M. Ushida, Kohei Katayama, K. Saeki, Norio Itoh, 2005).
Mechanism of Action
Target of Action
It’s known that nitro compounds, like the nitro group in 2-bromo-5-nitrobenzoic acid, have a full positive charge on nitrogen and a half-negative charge on each oxygen . This suggests that the compound could interact with biological targets that have complementary charges.
Mode of Action
It’s known that bromination reactions at the benzylic position involve a free radical mechanism . In such reactions, the bromine atom is introduced into the molecule, which can significantly alter the compound’s reactivity and interactions with its targets .
Biochemical Pathways
It’s known that nitro compounds can participate in various biochemical reactions due to their high reactivity . Furthermore, bromination at the benzylic position can influence the compound’s participation in biochemical pathways .
Result of Action
The introduction of a bromine atom and a nitro group into a molecule can significantly alter its reactivity, potentially leading to various biological effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other reactive species . .
Safety and Hazards
2-Bromo-5-nitrobenzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided. In case of contact, wash thoroughly with plenty of water .
Properties
IUPAC Name |
2-bromo-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFWYVCDRKRAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287691 | |
Record name | 2-Bromo-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-14-6 | |
Record name | 2-Bromo-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 943-14-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-5-nitrobenzoic acid in the synthesis of 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one?
A: this compound serves as the aryl halide in a key C-N cross-coupling reaction. [] This reaction joins the this compound with 4-Boc-piperazine-1-carboxamidine, a guanidine derivative, ultimately leading to the formation of the target compound 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one after an intramolecular amidation step. []
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